molecular formula C17H23ClSi B8596728 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane

2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane

Cat. No.: B8596728
M. Wt: 290.9 g/mol
InChI Key: XSXUYSKZAMHTHQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a chlorine atom and a cyclohexyl group

Preparation Methods

The synthesis of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-chloro-2-cyclohexylphenyl iodide can be reacted with trimethylsilylacetylene to form the desired product.

    Desilylation: The trimethylsilyl group can be removed under basic conditions to yield the free alkyne, which can then be further functionalized if needed.

Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

    Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications would require further research.

    Catalysis: It can be used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can participate in various coupling reactions. The phenyl ring and its substituents can influence the reactivity and selectivity of the compound in different chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane include:

    Ethynyltrimethylsilane: Lacks the phenyl and cyclohexyl groups, making it less complex but also less versatile.

    Phenylacetylene: Lacks the trimethylsilyl group, making it more reactive but less stable.

    4-chloro-2-cyclohexylphenylacetylene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.

The uniqueness of this compound lies in its combination of a trimethylsilyl-protected alkyne with a substituted phenyl ring, offering a balance of stability and reactivity that can be tailored for specific applications.

Properties

Molecular Formula

C17H23ClSi

Molecular Weight

290.9 g/mol

IUPAC Name

2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C17H23ClSi/c1-19(2,3)12-11-15-9-10-16(18)13-17(15)14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3

InChI Key

XSXUYSKZAMHTHQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)Cl)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

21 g (61.3 mmol) of 7, 25.8 ml (183.8 mmol) of trimethylsilylacetylene, 2.15 g (3 mmol) of bis(triphenylphosphine)palladium(II) chloride and 21.2 ml (153.2 mmol) of triethylamine are dissolved in 60 ml of N,N-dimethylformamide under nitrogen, and the mixture is heated at 100° C. overnight. 100 ml of water are added to the cooled solution, and the mixture is extracted twice with methyl t-butyl ether (100 ml). The combined organic phases are washed with water, dried over sodium sulfate and evaporated in vacuo. The residue is purified by column chromatography, giving the product 8, which is employed in the next step without further purification.
Name
7
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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